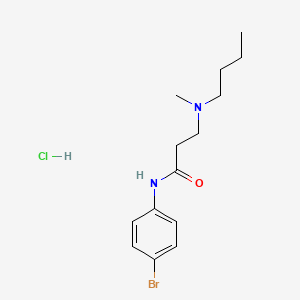
N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride
Overview
Description
N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride, also known as BCT-197, is a chemical compound with potential therapeutic application in various diseases. It belongs to the class of beta-alanine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride is not fully understood, but it is believed to act through the inhibition of the enzyme dipeptidyl peptidase 9 (DPP9). DPP9 is involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. Inhibition of DPP9 by N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride may lead to the suppression of these processes, resulting in the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects
N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory responses have also been reduced by N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride, with decreased levels of pro-inflammatory cytokines observed in animal models. Neuroprotective effects have also been observed, with N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride has several advantages for lab experiments, including its stability, solubility, and purity. Its stability allows for long-term storage, while its solubility allows for easy administration in various experimental settings. However, N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride has some limitations, including its limited availability and high cost. These factors may limit its use in some experimental settings.
Future Directions
There are several future directions for N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride research. One potential area of research is the development of N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, the investigation of N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride in clinical trials for various diseases is a promising future direction for this compound.
Conclusion
In conclusion, N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride is a promising chemical compound with potential therapeutic application in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride in clinical settings.
Scientific Research Applications
N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride has been studied for its potential therapeutic application in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. N~1~-(4-bromophenyl)-N~3~-butyl-N~3~-methyl-beta-alaninamide hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.ClH/c1-3-4-10-17(2)11-9-14(18)16-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBCWNGEBACUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)
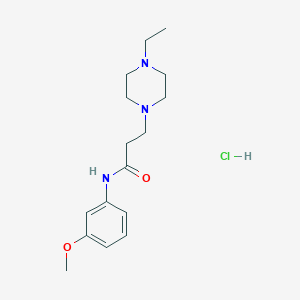
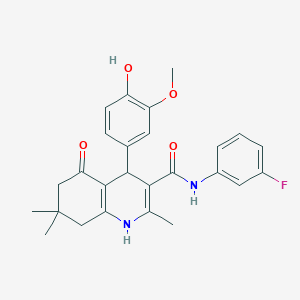
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)
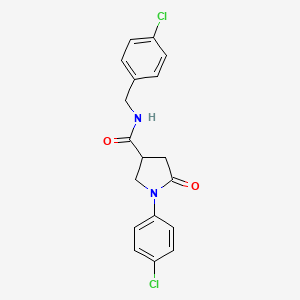
![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)
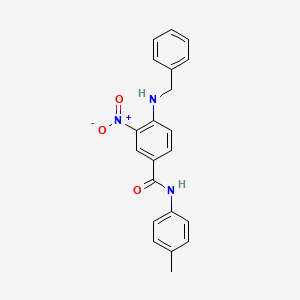
![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)

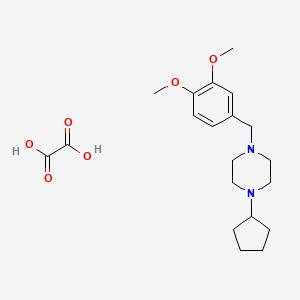
![ethyl 3-(2-methoxyethyl)-1-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3940085.png)
![N-ethyl-N'-[(4-methoxyphenyl)(phenyl)methyl]thiourea](/img/structure/B3940092.png)